D-Glucaric acid (potassium)

Description

Conceptualization of D-Glucaric Acid as a Bio-based Platform Chemical

D-glucaric acid is a highly functionalized molecule with a six-carbon backbone, featuring carboxylic acid groups at both ends. hmdb.cablogspot.com This structure makes it a promising building block for the synthesis of various polymers, including new types of nylons and polyesters. hmdb.cablogspot.comnih.govohiolink.edu Its potential to replace fossil fuel-derived chemicals, such as adipic acid used in nylon production, positions it as a key player in the development of a sustainable bio-based economy. uantwerpen.betaylorandfrancis.com

The versatility of D-glucaric acid extends to numerous industrial applications. Its salts, particularly sodium glucarate (B1238325), are effective chelating agents, binding to metal ions like calcium and magnesium. This property makes them valuable as builders in phosphate-free detergents and as anti-corrosion additives. blogspot.comacs.org Furthermore, D-glucaric acid and its derivatives are being explored for use in cement and concrete additives, adhesives, coatings, and as food ingredients and animal feed acidulants. uantwerpen.beblogspot.com The global market for glucaric acid was valued at $1.0 billion in 2020 and is projected to grow, highlighting its increasing economic importance. rroij.com

Historical Development of D-Glucaric Acid Research

The initial synthesis of D-glucaric acid, also known as saccharic acid, dates back to the late 19th and early 20th centuries. In 1888, Sohst and Tollens reported its preparation through the nitric acid oxidation of D-glucose. blogspot.com German chemist Heinrich Kiliani also described this reaction in 1925. acs.org For a long time, this method of oxidizing sugars or polysaccharides with nitric acid remained the primary production process, though it was often nonselective and resulted in modest yields. blogspot.comtaylorandfrancis.comrroij.com

A significant advancement in D-glucaric acid research came with the discovery of the catalytic properties of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the 1960s. nih.gov This catalyst enabled the oxidation of alcohols to aldehydes under milder conditions, leading to higher yields of D-glucaric acid (70-90%). nih.gov More recently, research has focused on developing more environmentally friendly and efficient production methods, including biological and electrochemical pathways. blogspot.comnih.govrroij.com The first commercial production of glucaric acid began in 2015. acs.org

Natural Occurrence and Metabolic Context of D-Glucaric Acid

D-glucaric acid is a naturally occurring compound found in a variety of fruits and vegetables. mit.eduhmdb.canih.govrupahealth.com It is also produced in small amounts by mammals, including humans, as an end-product of the D-glucuronic acid pathway. hmdb.caresearchgate.netnih.gov

Natural Sources:

Some of the richest dietary sources of D-glucaric acid include:

Fruits: Grapefruits, apples, and oranges. hmdb.carupahealth.comresearchgate.netfoodb.ca

Vegetables: Cruciferous vegetables like broccoli and Brussels sprouts. hmdb.carupahealth.comresearchgate.netfoodb.ca

The concentration of D-glucaric acid in these foods can vary, with some studies reporting ranges from approximately 0.1 g/kg in grapes and lettuce to about 3.5 g/kg in apples and broccoli. researchgate.netfoodb.ca

Table 1: Natural Occurrence of D-Glucaric Acid

| Food Source | Reported Concentration (g/kg) |

| Apples | ~3.5 |

| Broccoli | ~3.5 |

| Grapefruits | High |

| Oranges | High |

| Grapes | ~0.1 |

| Lettuce | ~0.1 |

Note: Concentrations are approximate and can vary. Data compiled from multiple sources. researchgate.netfoodb.ca

Metabolic Context:

In mammals, D-glucaric acid is synthesized from D-glucose via the D-glucuronic acid pathway. hmdb.canih.gov This metabolic route is crucial for the detoxification of various substances. The pathway begins with the conversion of glucose to D-glucuronic acid. youtube.comwikipedia.org D-glucuronic acid can then be converted to D-glucaric acid. nih.govnih.gov In some organisms, D-glucuronic acid is a precursor for the synthesis of ascorbic acid (Vitamin C). wikipedia.org

The production of D-glucaric acid in mammals can occur through the action of the cytochrome P450 system. hmdb.canih.gov Research suggests that D-glucuronic acid is converted to D-glucaric acid through a free-radical mechanism involving the hydroxyl radical. nih.gov Another enzyme, D-glucuronolactone dehydrogenase, is also involved in the oxidation of a lactone of D-glucuronic acid to a precursor of D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase. researchgate.netnih.gov

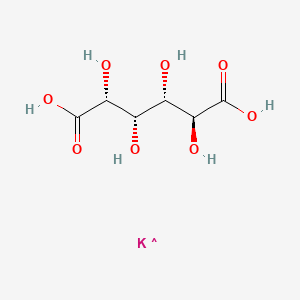

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10KO8 |

|---|---|

Molecular Weight |

249.24 g/mol |

InChI |

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/t1-,2-,3-,4+;/m0./s1 |

InChI Key |

AHPUWJRVCCLSPB-SBBOJQDXSA-N |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O.[K] |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.[K] |

Related CAS |

84864-60-8 576-42-1 |

Origin of Product |

United States |

Biosynthetic Pathways and Engineering Strategies for D Glucaric Acid Production

In Vivo Biosynthetic Routes of D-Glucaric Acid

Plant Metabolic Systems for D-Glucaric Acid Precursors

D-Glucaric acid is naturally present in a wide variety of fruits and vegetables. mdpi.comnih.gov The highest concentrations are typically found in grapefruits, apples, oranges, and cruciferous vegetables. nih.gov While the complete biosynthetic pathway in plants is not as extensively detailed in literature as in mammals or engineered microbes, its presence indicates that plants possess the necessary metabolic systems to synthesize D-glucaric acid or its direct precursors. mdpi.com The synthesis in plants, similar to mammals, can proceed from D-glucuronic acid, a common intermediate in plant cell wall biosynthesis. mdpi.com

Microbial Catabolism of D-Glucuronic Acid

Certain bacteria have the natural ability to metabolize D-glucuronic acid. researchgate.net In the gastrointestinal tract, gut microbiota express β-glucuronidase enzymes that can cleave glucuronide conjugates, releasing D-glucuronic acid as a carbon source. nih.gov The released D-glucuronic acid can then enter bacterial catabolic pathways, such as the Entner-Doudoroff pathway, to be broken down into pyruvate (B1213749) and shunted into the TCA cycle for energy production. nih.gov In bacteria like Escherichia coli, the catabolism of D-glucuronic acid and D-glucaric acid is well-defined. researchgate.netmit.edu For instance, uronate dehydrogenase is an enzyme found in bacteria like Pseudomonas syringae that can convert D-glucuronic acid to D-glucaric acid. mdpi.comnih.gov E. coli also possesses a native D-glucarate catabolic pathway, which allows it to use D-glucarate as a sole carbon source for growth. nih.gov

Metabolic Engineering of Microbial Cell Factories for D-Glucaric Acid Biosynthesis

The biotechnological production of D-glucaric acid using recombinant microorganisms presents a promising and environmentally friendly alternative to chemical synthesis. mdpi.com Metabolic engineering has been pivotal in developing microbial strains capable of producing this valuable chemical from renewable feedstocks. nih.gov

Engineered Escherichia coli Systems

Escherichia coli has been extensively engineered as a microbial cell factory for D-glucaric acid production due to its well-understood genetics and rapid growth. asm.org Researchers have successfully constructed novel synthetic pathways in E. coli to convert simple sugars like glucose into D-glucaric acid. mdpi.comnih.gov

Heterologous Enzyme Expression and Pathway Assembly (e.g., myo-inositol-1-phosphate synthase, myo-inositol oxygenase, uronate dehydrogenase)

A highly successful strategy for D-glucaric acid biosynthesis in E. coli involves the assembly of a synthetic pathway using a combination of heterologous enzymes from different organisms. nih.gov This engineered pathway typically begins with D-glucose, a common and inexpensive feedstock. nih.gov

The key enzymes recruited for this artificial pathway are:

myo-inositol-1-phosphate synthase (Ino1): Sourced from the yeast Saccharomyces cerevisiae, this enzyme converts the central metabolite glucose-6-phosphate into myo-inositol-1-phosphate. nih.govnih.gov

Endogenous Phosphatase: An endogenous E. coli phosphatase, such as the product of the suhB gene, hydrolytically dephosphorylates myo-inositol-1-phosphate to produce myo-inositol. nih.gov

myo-inositol oxygenase (MIOX): This enzyme, typically sourced from mice (Mus musculus), catalyzes the oxygen-dependent conversion of myo-inositol to D-glucuronic acid. nih.govnih.gov MIOX has been identified as a rate-limiting step in the pathway due to its low activity and stability. mit.edumdpi.comnih.gov

Uronate dehydrogenase (Udh): This enzyme, cloned from bacteria such as Pseudomonas syringae, efficiently oxidizes D-glucuronic acid to D-glucaric acid using NAD+ as a cofactor. nih.govnih.gov

The co-expression of these three heterologous genes (Ino1, MIOX, and udh) in E. coli establishes a complete synthetic route from glucose to D-glucaric acid. nih.gov Initial studies demonstrated the production of over 1 g/L of D-glucaric acid using this system. nih.gov Subsequent research has focused on optimizing this pathway by addressing the bottleneck presented by the MIOX enzyme. Strategies have included using protein fusion tags like SUMO to increase MIOX solubility and stability, which resulted in a 75% increase in D-glucaric acid production from a myo-inositol feed. mit.edunih.gov Further engineering efforts, including fed-batch fermentation strategies, have pushed production titers even higher.

Table 1: Research Findings on Engineered E. coli for D-Glucaric Acid Production

| Engineered Strain / System | Key Enzymes Expressed | Substrate | D-Glucaric Acid Titer | Reference |

|---|---|---|---|---|

| E. coli BL21 Star (DE3) | Ino1 (S. cerevisiae), MIOX (M. musculus), Udh (P. syringae) | D-Glucose | > 1 g/L | nih.gov |

| E. coli BL21 (DE3) | Udh (P. putida), Udh (P. syringae) | D-Glucuronic Acid | 5.24 g/L | mdpi.com |

| Recombinant E. coli | SUMO-MIOX fusion | myo-inositol | 4.85 g/L | nih.gov |

| Engineered E. coli | Ino1, MIOX, Udh, cscB, cscA, cscK, suhB | Sucrose | Not Specified | mdpi.com |

Optimization of Metabolic Flux and Enzyme Activities (e.g., MIOX activity enhancement, cofactor regeneration)

The production of D-glucaric acid in microbial hosts is often limited by the efficiency of the biosynthetic pathway enzymes and the availability of necessary cofactors. A key bottleneck identified in numerous studies is the activity of myo-inositol oxygenase (MIOX), the enzyme responsible for converting myo-inositol to D-glucuronic acid. nih.govmit.edu Consequently, significant research has focused on enhancing MIOX activity and stability.

One successful strategy involves the use of protein fusion tags. For instance, attaching an N-terminal Small Ubiquitin-like Modifier (SUMO) tag to MIOX has been shown to significantly increase its soluble expression and stability, leading to a 75% increase in D-glucaric acid production from myo-inositol in Escherichia coli. nih.govmit.edumit.edu This approach helps in the proper folding of the recombinant protein and enhances its tolerance to degradation. researchgate.netnih.govresearchgate.net Similarly, directed evolution has been employed to screen for MIOX variants with enhanced activity. nih.govmit.edumit.edu

Another critical aspect of optimizing the metabolic pathway is ensuring an adequate supply of cofactors, such as nicotinamide (B372718) adenine dinucleotide (NAD+), which is required by uronate dehydrogenase (Udh) to convert D-glucuronic acid to D-glucaric acid. nih.gov To address this, researchers have engineered an in situ NAD+ regeneration system in E. coli. nih.gov This strategy helps to maintain a balanced intracellular cofactor pool, thereby sustaining the high activity of the D-glucaric acid pathway. nih.govnih.gov By systematically redirecting metabolic flux, blocking competing pathways, and fine-tuning the expression of key enzymes like MIOX, significant improvements in D-glucaric acid titers have been achieved. nih.gov For example, a combination of these strategies in an engineered E. coli strain resulted in a production of 5.35 g/L of D-glucaric acid. nih.gov

Synthetic Biology Approaches for Pathway Control (e.g., genetic circuits, synthetic scaffolds)

Synthetic biology offers powerful tools for precisely controlling metabolic pathways, leading to enhanced production of target molecules like D-glucaric acid. Two prominent approaches in this area are the use of genetic circuits for dynamic pathway regulation and the construction of synthetic scaffolds for enzyme co-localization. nih.gov

Genetic circuits enable the temporal control of enzyme expression, which can be crucial for optimizing metabolic flux and reducing metabolic burden on the host cell. For instance, delayed expression of the rate-limiting enzyme MIOX, controlled by chemical inducers, has been shown to improve D-glucaric acid productivity approximately five-fold. mit.edumit.edu To circumvent the high cost of inducers in industrial settings, efforts are underway to develop autonomous genetic circuits that can delay MIOX expression without external inputs. mit.edu Dynamic regulation has also been achieved using pathway-independent quorum-sensing circuits, which can modulate metabolic flux in engineered bacteria. nih.gov

Engineered Saccharomyces cerevisiae Systems

Saccharomyces cerevisiae (baker's yeast) has emerged as a promising host for the production of D-glucaric acid due to its robustness, tolerance to acidic conditions, and its native pathway for myo-inositol synthesis. nih.govmit.edu Various metabolic engineering strategies have been employed to optimize yeast strains for efficient D-glucaric acid production. researchgate.net

Integration of D-Glucaric Acid Pathways in Yeast Strains

The foundational step in engineering S. cerevisiae for D-glucaric acid production is the introduction of the heterologous pathway enzymes. This typically involves the expression of genes encoding myo-inositol-1-phosphate synthase (Ino1), MIOX, and Udh. nih.gov To enhance the stability and expression of these genes, researchers have integrated them into the yeast genome. A particularly effective method is high-copy delta-sequence integration, which involves inserting multiple copies of the target genes into the delta sequences of the yeast genome. nih.govasm.org This approach has been shown to increase both the copy number and the stability of the integrated genes, leading to a significant increase in enzyme activity and, consequently, D-glucaric acid titer. nih.gov For example, delta-sequence-based integrative expression of MIOX4 from Arabidopsis thaliana and Udh from Pseudomonas syringae increased D-glucaric acid titer approximately eight-fold compared to episomal plasmid expression. nih.gov

Strategies for Mitigating Glycolytic Flux Diversion (e.g., phosphoglucose isomerase deficiency)

A major challenge in engineering yeast for D-glucaric acid production is the strong native flux of glucose towards glycolysis, which competes with the D-glucaric acid pathway for the precursor glucose-6-phosphate. researchgate.netvtt.finih.govresearchgate.net To redirect carbon flux towards the desired product, strategies to mitigate glycolytic flux have been developed. One such strategy is the deletion of the phosphoglucose isomerase gene (PGI1), which encodes the enzyme that converts glucose-6-phosphate to fructose-6-phosphate, a key step in glycolysis. vtt.finih.govresearchgate.netnih.gov By creating a phosphoglucose isomerase-deficient (pgi1Δ) strain, the flux of D-glucose into glycolysis is reduced, thereby increasing the availability of glucose-6-phosphate for the D-glucaric acid pathway. vtt.finih.govresearchgate.net In a pgi1ΔS. cerevisiae strain, a D-glucaric acid yield of 0.23 g per gram of D-glucose consumed was achieved, which is among the highest reported from yeast. vtt.finih.gov However, high concentrations of D-glucose can be toxic to pgi1Δ strains, necessitating specific feeding strategies, such as pulsed provision of D-fructose and ethanol, to maintain cell viability and productivity. vtt.finih.govresearchgate.net

Fusion Proteins for Enhanced Enzyme Efficiency (e.g., MIOX4-Udh fusion)

To further enhance the efficiency of the D-glucaric acid pathway, researchers have employed protein fusion strategies to bring sequential enzymes into close proximity. A notable example is the fusion of MIOX4 and Udh, the final two enzymes in the pathway. asm.orgnih.govresearchgate.net By linking these two enzymes with a peptide linker, the product of the first enzyme (D-glucuronic acid) can be efficiently channeled to the active site of the second enzyme, minimizing substrate diffusion and potential side reactions. The choice of the peptide linker is critical for the functionality of the fusion protein. Studies have shown that a strain harboring a MIOX4-Udh fusion protein linked by the peptide (EA3K)3 produced a 5.7-fold higher D-glucaric acid titer compared to a strain expressing the free enzymes. asm.orgnih.govresearchgate.net This fusion protein strategy, combined with genomic integration and further metabolic engineering to increase the supply of the precursor myo-inositol, has led to significant improvements in D-glucaric acid production, with titers reaching up to 15.6 g/L in fed-batch fermentation. asm.orgnih.gov

| Strain | Engineering Strategy | D-Glucaric Acid Titer (g/L) |

| S. cerevisiae GA16 | Integration of MIOX4-Udh fusion protein | 4.9 (shake flask) nih.govnih.gov |

| S. cerevisiae GA-ZII | GA16 with downregulation of ZWF1 and overexpression of INM1 and ITR1 | 8.49 (shake flask) asm.orgnih.gov |

| S. cerevisiae GA-ZII | Fed-batch fermentation | 15.6 asm.orgnih.gov |

| S. cerevisiae Bga-3 | Delta-sequence integration of miox4 and udh | 6.0 nih.gov |

| S. cerevisiae pgi1-deficient | Pulsed D-fructose and ethanol provision | 1.3 vtt.finih.gov |

Engineered Pichia pastoris and Other Fungal Bioproduction Systems

Beyond S. cerevisiae, other fungal systems, particularly the methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii), have been engineered for D-glucaric acid production. researchgate.netnih.govresearchgate.net P. pastoris is an attractive host due to its ability to grow to high cell densities and its strong, inducible promoters, which can drive high-level expression of heterologous proteins.

The construction of a D-glucaric acid synthetic pathway in P. pastoris has been successfully demonstrated. nih.govresearchgate.net In one study, co-expression of a native P. pastoris MIOX (ppMIOX) and Udh from Pseudomonas putida KT2440 resulted in the accumulation of 90.46 mg/L of D-glucaric acid from myo-inositol. nih.gov When a heterologous mouse MIOX (mMIOX) was used instead, the titer increased to 785.4 mg/L from myo-inositol and 107.19 mg/L from glucose. nih.govresearchgate.net

| Organism | Key Enzymes Expressed | Substrate(s) | Titer (g/L) |

| P. pastoris | ppMIOX and Udh | myo-inositol | 0.09 nih.gov |

| P. pastoris | mMIOX and Udh | myo-inositol | 0.79 nih.gov |

| P. pastoris | mMIOX and Udh | Glucose | 0.11 nih.govresearchgate.net |

| P. pastoris | mMIOX-Udh fusion | Glucose and myo-inositol | 6.61 nih.govresearchgate.net |

Production from Alternative Substrates

The microbial production of D-glucaric acid has been explored using a variety of alternative feedstocks beyond glucose, aiming to improve economic viability and utilize abundant, non-food biomass. Key substrates investigated include myo-inositol, xylose, methanol (B129727), and lignocellulosic biomass.

Myo-inositol: As a direct precursor in the engineered biosynthetic pathway, myo-inositol can be efficiently converted to D-glucaric acid. In Escherichia coli, strategies to improve production from myo-inositol have focused on enhancing the stability and activity of myo-inositol oxygenase (MIOX), a rate-limiting enzyme. nih.govasm.org One approach involved creating an N-terminal SUMO (Small Ubiquitin-like Modifier) fusion to MIOX, which resulted in a 75% increase in D-glucaric acid production. nih.gov Further engineering to increase myo-inositol transport led to a 65% increase in production. nih.gov Through these strategies, researchers have reported titers of up to 4.85 g/L of D-glucaric acid from 10.8 g/L of myo-inositol in recombinant E. coli. nih.gov More recent efforts in fed-batch fermentation have pushed this titer to 5.52 g/L. asm.org

Xylose: A major component of hemicellulose, xylose is an abundant pentose sugar in lignocellulosic biomass. researchgate.net Researchers have successfully engineered E. coli to produce D-glucaric acid from D-xylose. The metabolic pathway involves converting D-xylose into the pentose phosphate (B84403) pathway (PPP) and central glycolytic intermediates, which are then channeled into the D-glucaric acid synthesis pathway. researchgate.net To enhance production, endogenous competing pathways were blocked or weakened. researchgate.net

| Substrate | Microorganism | Key Engineering Strategy | Reported Titer (g/L) | Reference |

|---|---|---|---|---|

| myo-inositol | E. coli | Increased MIOX stability and myo-inositol transport | 4.85 | nih.gov |

| myo-inositol | E. coli | Fed-batch fermentation | 5.52 | asm.org |

| Lignocellulose (Switchgrass) | Microbial Consortium | Sodium hydroxide (B78521) pretreatment | 15.71 | researchgate.net |

| Lignocellulose (Corn Stover) | Microbial Consortium | Direct consolidated bioprocessing (dCBP) | 10.03 | researchgate.net |

Chemical and Chemo-Enzymatic Synthesis of D-Glucaric Acid

Alongside biosynthetic routes, chemical and chemo-enzymatic methods offer alternative pathways for D-glucaric acid production, primarily through the oxidation of glucose.

Catalytic Oxidation of Glucose (e.g., using noble metal catalysts)

The selective catalytic oxidation of glucose to D-glucaric acid using noble metal catalysts presents a promising alternative to traditional nitric acid oxidation. This method aims to achieve high selectivity under milder reaction conditions. Bimetallic catalysts, such as those combining gold (Au) and platinum (Pt) supported on materials like zirconium dioxide (ZrO₂), have shown high efficiency for this reaction in an aqueous phase without the need for a base. researchgate.net The formation of a pure AuPt alloy has been identified as critical for the selective production of D-glucaric acid. researchgate.net Research has demonstrated that catalyst preparation methods significantly impact performance, with co-impregnation followed by reduction with NaBH₄ yielding promising results. researchgate.net Under optimized conditions in a continuous reactor, these catalysts have shown stability for extended periods.

Nitric Acid Oxidation and Selectivity Challenges

The traditional and most established method for producing D-glucaric acid is the oxidation of D-glucose with nitric acid. researchgate.netdaneshyari.comnih.gov This process, however, is fraught with challenges, including low selectivity and significant environmental concerns. researchgate.netmdpi.com The reaction is highly exothermic and produces a variety of by-products, such as D-gluconic, 5-ketogluconic, tartaric, and oxalic acids, which complicates the purification process and leads to moderate yields, often less than 50%. researchgate.netnih.gov The process also releases large quantities of polluting nitrogen oxides (NO and NO₂). google.com

Enzymatic and Biocatalytic Oxidation (e.g., TEMPO-mediated oxidation with D-Glucaric acid monopotassium salt isolation)

Chemo-enzymatic methods, particularly TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation, offer a highly selective route for converting glucose to D-glucaric acid under mild conditions. acs.org In this system, TEMPO acts as a catalyst to selectively oxidize the primary alcohol group at the C6 position of glucose and its intermediate, D-gluconic acid. acs.orgfrontiersin.orgnih.gov The process typically involves a primary oxidant, such as sodium hypochlorite (NaClO) or potassium hypochlorite (KClO), which is regenerated by an electrochemical process or a co-oxidant.

A key advantage of this method is the potential for high selectivity, minimizing the formation of by-products. The reaction first oxidizes the aldehyde group of glucose to form D-gluconic acid, which is then further oxidized to D-glucaric acid. acs.org The reaction conditions, particularly pH, play a crucial role in the efficiency and selectivity of the oxidation.

A significant innovation in this area is the use of a potassium-based system (e.g., using KClO as the oxidant). acs.org This facilitates a straightforward isolation of the product as D-glucaric acid monopotassium salt, which has low solubility in water. acs.orgnih.gov By simply adjusting the pH of the reaction mixture to approximately 3.8, the monopotassium salt precipitates and can be easily recovered with high purity (over 99%). acs.orgnih.gov This approach has been successfully applied to produce D-glucaric acid from the enzymatic hydrolysate of lignocellulosic biomass, demonstrating its potential for integrated biorefinery processes. acs.orgnih.gov

| Synthesis Method | Key Features | Advantages | Challenges/Disadvantages | Reference |

|---|---|---|---|---|

| Catalytic Oxidation | Use of noble metal catalysts (e.g., AuPt/ZrO₂) | High efficiency, base-free conditions, catalyst stability | Economic feasibility due to noble metal cost | researchgate.net |

| Nitric Acid Oxidation | Traditional chemical method using nitric acid as oxidant | Established process | Low selectivity (<50% yield), harsh conditions, toxic by-products, environmental pollution (NOx gases) | researchgate.netnih.govuantwerpen.be |

| TEMPO-mediated Oxidation | Uses TEMPO as a catalyst for selective oxidation | High selectivity, mild reaction conditions, simple product isolation as monopotassium salt | Requires an efficient primary oxidant/co-oxidant system | acs.orgnih.gov |

Enzymology and Mechanistic Investigations in D Glucaric Acid Research

Molecular Mechanisms of D--Glucaric Acid Interconversion and Degradation

The metabolic breakdown of D-glucaric acid into central metabolic intermediates involves a series of enzymatic reactions that have been primarily characterized in bacteria, particularly Escherichia coli. nih.govacs.org This pathway facilitates the conversion of a six-carbon dicarboxylic acid into smaller, usable molecules like pyruvate (B1213749) and D-glycerate. nih.govmsu.ru The process is a cascade of dehydration, aldol (B89426) cleavage, and reduction reactions, each catalyzed by a specific enzyme with a distinct molecular mechanism.

The catabolic pathway begins with the enzymatic dehydration of D-glucarate. wikipedia.orgacs.org This is followed by an aldolase-mediated cleavage of the resulting intermediate. nih.govacs.org The final step involves the reduction of an aldehyde to an alcohol, yielding products that can enter mainstream metabolic pathways. researchgate.netnih.gov

Enzymatic Steps and Mechanisms

The degradation of D-glucaric acid proceeds through a well-defined sequence of three primary enzymatic steps.

Step 1: Dehydration by D-glucarate Dehydratase (GlucD)

The initial step in the catabolism of D-glucaric acid is a dehydration reaction catalyzed by D-glucarate dehydratase (EC 4.2.1.40). wikipedia.org This enzyme is a member of the enolase superfamily and facilitates the conversion of D-glucarate into 5-keto-4-deoxy-D-glucarate (KDG). ebi.ac.uk The reaction involves the removal of a water molecule from the substrate. wikipedia.org

The mechanism of GlucD involves key catalytic residues within its active site. ebi.ac.uk In E. coli, His-339 acts as a general base, abstracting a proton from the C5 position of D-glucarate. This is followed by the elimination of the hydroxyl group from the C4 position, a process facilitated by acid catalysis, leading to the formation of an enolate intermediate. This intermediate is stabilized by a magnesium ion cofactor. A subsequent tautomerization step yields the final product, KDG. ebi.ac.uk The enzyme can also catalyze the epimerization of D-glucarate to L-idarate. acs.orgebi.ac.uk

Step 2: Aldol Cleavage by KDG Aldolase (B8822740) (KDGA)

The intermediate 5-keto-4-deoxy-D-glucarate is then cleaved by 5-keto-4-deoxy-D-glucarate aldolase, also known as 2-keto-3-deoxy-D-glucarate aldolase (EC 4.1.2.20). nih.gov This reaction is a reversible retro-aldol cleavage that yields pyruvate and tartronate (B1221331) semialdehyde. nih.govmsu.ru

This enzyme is a Class I aldolase, which functions through the formation of a Schiff base intermediate. nih.govnih.gov A lysine (B10760008) residue in the active site acts as a nucleophile, attacking the keto group of KDG to form a carbinolamine. ebi.ac.uk This is followed by dehydration to form a protonated Schiff base (iminium ion). The key C-C bond cleavage is then initiated, releasing pyruvate. The remaining fragment, tartronate semialdehyde, is covalently bound to the enzyme as an enamine. Hydrolysis of this enamine intermediate releases tartronate semialdehyde and regenerates the free enzyme. nih.govebi.ac.uk

Step 3: Reduction by Tartronate Semialdehyde Reductase (TSR)

The final step of the pathway is the reduction of tartronate semialdehyde to D-glycerate, catalyzed by tartronate semialdehyde reductase (EC 1.1.1.60). researchgate.netnih.gov This reaction utilizes NADH or NADPH as a cofactor to provide the reducing power. researchgate.netnih.gov

TSR belongs to the β-hydroxyacid dehydrogenase family of enzymes. nih.gov The reaction mechanism involves the transfer of a hydride ion from the nicotinamide (B372718) cofactor (NADH or NADPH) to the aldehyde carbon of tartronate semialdehyde. researchgate.net A proton is abstracted from a conserved active site residue, completing the reduction of the aldehyde to a primary alcohol and forming D-glycerate. researchgate.net The enzyme exhibits high specificity for D-glycerate. nih.govnih.gov

Table 1: Key Enzymes in the D-Glucaric Acid Degradation Pathway

| Enzyme | EC Number | Substrate | Product(s) | Cofactor/Prosthetic Group |

| D-glucarate Dehydratase | 4.2.1.40 | D-Glucaric acid | 5-Keto-4-deoxy-D-glucarate + H₂O | Mg²⁺ |

| KDG Aldolase | 4.1.2.20 | 5-Keto-4-deoxy-D-glucarate | Pyruvate + Tartronate semialdehyde | Schiff base (via Lysine) |

| Tartronate Semialdehyde Reductase | 1.1.1.60 | Tartronate semialdehyde | D-Glycerate | NADH/NADPH |

Alternative Degradation Pathways

While the pathway described above is well-characterized in E. coli, alternative routes for D-glucarate degradation exist in other organisms, such as Acinetobacter baylyi. nih.gov In this alternative pathway, 5-keto-4-deoxyglucarate is further dehydrated and decarboxylated by 5-dehydro-4-deoxyglucarate dehydratase (EC 4.2.1.41) to form 2,5-dioxopentanoate. wikipedia.org This intermediate is then oxidized to α-ketoglutarate, which enters the citric acid cycle. acs.org

Derivatization and Chemical Reactivity Studies of D Glucaric Acid

Synthesis and Characterization of D-Glucaric Acid Lactones (e.g., D-glucaro-1,4-lactone, D-glucaro-1,4:6,3-dilactone)

In aqueous solutions, D-glucaric acid exists in equilibrium with its monolactones and dilactones. This equilibrium is influenced by factors such as temperature and pH. The formation of five-membered lactone rings is a key feature of D-glucaric acid's chemistry. The primary lactone forms are D-glucaro-1,4-lactone and D-glucaro-6,3-lactone. Under forcing conditions, a second lactonization can occur to form D-glucaro-1,4:6,3-dilactone.

The synthesis of these lactones often involves the dehydration of D-glucaric acid or its salts. For instance, a convenient large-scale synthesis of D-glucaro-1,4:6,3-dilactone has been developed starting from calcium D-glucarate. researchgate.netresearchgate.netfishersci.co.uk This method utilizes azeotropic distillation to remove water and drive the reaction towards the formation of the dilactone. The crystalline product can be obtained in high purity and yield. researchgate.netresearchgate.netfishersci.co.uk The characterization of these lactones is typically achieved using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.netfishersci.co.uk

Esterification and Amidation Routes for D-Glucaric Acid Derivatives

The carboxylic acid groups of D-glucaric acid are readily converted into esters and amides, opening up a wide range of derivatization possibilities.

Esterification of D-glucaric acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. For example, direct esterification in an acidic methanol (B129727) solution yields a mixture of ester and lactone products. fishersci.co.uk These include dimethyl D-glucarate, methyl D-glucarate 1,4-lactone, methyl D-glucarate 6,3-lactone, and D-glucaro-1,4:6,3-dilactone. fishersci.co.uk These esterified derivatives are considered activated forms of D-glucaric acid and are useful as monomers for condensation polymerizations. fishersci.co.uk

Amidation of D-glucaric acid derivatives, particularly its esters, with diamines leads to the formation of polyamides, specifically poly(glucaramides). fishersci.co.uknih.gov These polymers are of interest as bio-based alternatives to conventional nylons. The synthesis of these polyamides can be achieved through the polycondensation of esterified D-glucaric acid with a diamine. nih.gov The reaction involves the formation of amide linkages between the carbonyl groups of the glucaric acid moiety and the amino groups of the diamine. The properties of the resulting polyamides can be tailored by varying the diamine monomer used in the polymerization. nih.gov

Exploration of Unsaturated and Polyhydroxylated Derivatives

The polyhydroxylated backbone of D-glucaric acid serves as a versatile scaffold for the synthesis of a variety of derivatives with tailored properties.

The introduction of unsaturation into the D-glucaric acid backbone can be envisioned through various synthetic routes. For instance, elimination reactions of protected D-glucaric acid derivatives could lead to the formation of carbon-carbon double bonds. While specific examples of unsaturated derivatives of D-glucaric acid are not extensively reported in the literature, general methods for the synthesis of α,β-unsaturated esters and amides could potentially be applied. cnrs.fr Enzymatic methods have also been employed for the synthesis of unsaturated fatty acid glucoside esters, suggesting a potential route for the derivatization of D-glucaric acid with unsaturated moieties. nih.gov

D-glucaric acid is inherently a polyhydroxylated molecule. Further exploration of polyhydroxylated derivatives can involve using D-glucaric acid as a monomer in polymerization reactions with other polyols or diols. For example, the synthesis of polyesters from glucaric acid chloride acetate (B1210297) and various diols results in the formation of new polyhydroxylated polymers. researchgate.net These materials are often amphiphilic and can exhibit interesting properties such as crystallinity. researchgate.net

Reaction Mechanisms and Pathways for D-Glucaric Acid Transformations

The transformations of D-glucaric acid are governed by several key reaction mechanisms. The formation of lactones from D-glucaric acid proceeds via an intramolecular esterification reaction. Under acidic conditions, a hydroxyl group along the carbon chain attacks one of the carboxylic acid groups, leading to the formation of a cyclic ester (lactone) and the elimination of a water molecule.

The amidation of D-glucaric acid esters to form polyamides follows a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol portion of the ester, resulting in the formation of an amide bond. The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can facilitate this reaction by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. libretexts.org

A significant transformation pathway for D-glucaric acid is its conversion to adipic acid, a key monomer in the production of nylon-6,6. This process typically involves a hydrodeoxygenation reaction, where the hydroxyl groups of D-glucaric acid are removed. amazonaws.com The proposed mechanism for this conversion often involves the use of a catalyst, such as a palladium-rhenium oxide system, to facilitate the removal of the hydroxyl groups and the reduction of the carbon backbone. researchgate.net

Analytical Methodologies for D Glucaric Acid Quantification in Research Matrices

Chromatographic Techniques for D-Glucaric Acid Determination

Chromatography stands as the cornerstone for the analytical determination of D-glucaric acid, providing the necessary separation from complex sample components. High-performance liquid chromatography (HPLC), ion exchange chromatography, and gas chromatography (GC) are the most prominently utilized techniques, each with specific advantages and considerations.

HPLC is a widely adopted method for the direct measurement of D-glucaric acid. An isocratic HPLC method has been successfully developed for its quantification in human urine, demonstrating both accuracy and reproducibility. nih.govoup.com This approach is often preferred due to its simplicity and robustness for routine analysis.

The choice of stationary phase (column) and mobile phase is critical for achieving optimal separation of D-glucaric acid from potentially interfering compounds.

Aminex HPX-87H+ Column : This cation-exchange column is frequently used for the analysis of organic acids, including D-glucaric acid. bio-rad.comscinomics.krscinomics.krbio-rad.com A typical method involves using two Aminex HPX-87H+ columns of different temperatures connected in series, with a mobile phase of 5 mM sulfuric acid. core.ac.uk This setup provides superior resolution for the products of D-glucose oxidation to D-glucaric acid. core.ac.uk The column operates through ion-moderated partition chromatography, which involves multiple interaction mechanisms including ion exclusion and ion exchange. scinomics.kr

Prevail™ Organic Acid (OA) Column : This silica-based column is designed to provide high-resolution separation of a wide array of organic acids. avantorsciences.comchromtech.comhplc.eumac-mod.com An optimized method for this column might utilize a mobile phase of 10mM KH2PO4 adjusted to a pH of 2.1 with phosphoric acid, at ambient temperature. core.ac.uk While capable of separating common organic acids, its performance for D-glucaric acid analysis was found to be less satisfactory compared to the Aminex HPX-87H+ column method under the tested conditions, partly due to limitations in using gradient elution. core.ac.uk

Table 1: Comparison of HPLC Columns for D-Glucaric Acid Analysis

| Column | Stationary Phase Type | Typical Mobile Phase | Key Advantages for D-Glucaric Acid Analysis |

|---|---|---|---|

| Aminex HPX-87H+ | Polymer-based cation-exchange | Dilute sulfuric acid (e.g., 5 mM) | Provides superior resolution and is well-suited for complex mixtures from oxidation reactions. scinomics.krcore.ac.uk |

| Prevail™ Organic Acid | Silica-based | Acidic phosphate (B84403) buffer (e.g., 25mM KH2PO4, pH 2.5) | Offers rapid analysis for a broad range of organic acids. core.ac.ukhplc.eu |

Following chromatographic separation, sensitive and specific detection is required for quantification.

UV Detection : Ultraviolet (UV) detection is a common and straightforward method. For D-glucaric acid, detection is typically set at a low wavelength, such as 210 nm. nih.govresearchgate.netshodex.com While effective, it can be susceptible to interference from other compounds that absorb at this wavelength. shodex.com

Mass Spectrometry (MS) : Coupling HPLC with mass spectrometry provides a highly specific and sensitive detection method. MS can confirm the identity of the D-glucaric acid peak based on its mass-to-charge ratio, which is particularly valuable when analyzing complex matrices. nih.govresearchgate.net For instance, in negative electrospray ionization mode, D-glucaric acid may be detected as an adduct with formate, such as [C6H10O8 + CHOO]−. nih.gov

Effective sample preparation is paramount to remove interfering substances that can co-elute with D-glucaric acid and affect the accuracy of quantification. In matrices like urine, compounds such as L-ascorbic acid and D-glucuronic acid can pose significant challenges. nih.govoup.com

A key innovation in sample cleanup is the use of a boronic acid gel . nih.govoup.comresearchgate.net Boronic acids have a strong affinity for cis-diol-containing molecules, forming cyclic esters. mdpi.com This property is exploited to selectively retain and remove interfering compounds like L-ascorbic acid and D-glucuronic acid from the urine sample prior to HPLC analysis. nih.govoup.com This pretreatment results in a discrete, interference-free D-glucaric acid peak, significantly improving the accuracy and reliability of the measurement. oup.com

Ion exchange chromatography is a powerful technique for separating charged molecules like D-glucaric acid. It is often used as a sample cleanup step before quantification by other methods. nih.gov The principle relies on the reversible interaction between the charged D-glucaric acid and the charged functional groups of the stationary phase. celignis.comyoutube.com By controlling the pH and ionic strength of the mobile phase, D-glucaric acid can be separated from other urinary compounds. nih.gov For instance, an automated anion-exchange chromatographic procedure has been described for the separation of uronic acids. bohrium.com

Gas chromatography (GC) offers high resolution but requires analytes to be volatile and thermally stable. D-glucaric acid, being a polar and non-volatile sugar acid, necessitates a derivatization step to convert it into a more volatile form suitable for GC analysis. nih.govnih.govsigmaaldrich.com

The most common derivatization technique is silylation . sigmaaldrich.com This involves reacting D-glucaric acid with a silylating agent, such as a combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), to replace the active hydrogen atoms of the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govnih.govsigmaaldrich.com The resulting TMS-derivatized D-glucaric acid is significantly more volatile and can be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification and quantification. nih.govnih.gov The derivatization procedure itself requires careful optimization of parameters like temperature and reaction time to ensure the reaction goes to completion. sigmaaldrich.com

Table 2: Summary of Derivatization for GC Analysis of D-Glucaric Acid

| Derivatization Technique | Common Reagents | Purpose | Analytical Method |

|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + TMCS (trimethylchlorosilane) | Increases volatility and thermal stability by converting polar -OH and -COOH groups to -OTMS groups. sigmaaldrich.com | Gas Chromatography-Mass Spectrometry (GC-MS) nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development

Spectrophotometric and Enzymatic Assay Developments for D-Glucaric Acid

The quantification of D-glucaric acid in various research matrices is crucial for understanding its physiological roles and potential therapeutic applications. Spectrophotometric and enzymatic assays have been developed to provide sensitive and specific measurement of this compound. These methods often rely on the unique biochemical properties of D-glucaric acid and its derivatives.

Beta-D-Glucuronidase Inhibition Assays

A widely utilized method for the determination of D-glucaric acid is based on its ability to indirectly inhibit the enzyme β-D-glucuronidase. This assay is predicated on the chemical conversion of D-glucaric acid into a potent inhibitor of this enzyme.

The underlying principle of this assay involves the conversion of D-glucaric acid to D-glucaro-1,4-lactone under acidic conditions and heat. nih.govnih.gov This lactone is a strong competitive inhibitor of β-D-glucuronidase. aoac.org The activity of β-D-glucuronidase is typically measured spectrophotometrically using a chromogenic substrate, such as phenolphthalein (B1677637) glucuronide. In the absence of the inhibitor, the enzyme hydrolyzes the substrate, releasing phenolphthalein, which produces a measurable color change at a specific wavelength. When D-glucaro-1,4-lactone is present, the enzymatic activity is reduced, and the degree of inhibition is proportional to the original concentration of D-glucaric acid in the sample.

This method has been found to be preferable in some contexts due to being less labor-intensive and less susceptible to interference from certain compounds like ascorbic acid when compared to other spectrophotometric methods. nih.gov A semi-automated version of this assay has also been developed, increasing the throughput of sample analysis. nih.gov

Table 1: Performance Characteristics of a Beta-D-Glucuronidase Inhibition Assay for Urinary D-Glucaric Acid

| Parameter | Value | Reference |

| Recovery | Approximately 105% | nih.gov |

| 99% Confidence Limits in Healthy Adults | 0 to 6.44 mmol/mol creatinine | nih.gov |

| Correlation with Semiautomated Method | r = 0.976 | nih.gov |

Pyruvate-Based Enzymatic Quantitation

An alternative enzymatic approach for the quantification of D-glucaric acid involves its conversion to pyruvate (B1213749), which can then be measured using a well-established enzymatic reaction. This method offers a different analytical strategy that is not reliant on enzyme inhibition.

This assay employs a cascade of two enzymes: glucarate (B1238325) dehydratase and ketodeoxyglucarate aldolase (B8822740). nih.gov Glucarate dehydratase first converts D-glucaric acid into 5-keto-4-deoxy-D-glucarate. Subsequently, ketodeoxyglucarate aldolase cleaves this intermediate to yield pyruvate and tartronate (B1221331) semialdehyde. The pyruvate produced is then quantified in a separate enzymatic reaction using lactate (B86563) dehydrogenase and NADH. The oxidation of NADH to NAD+ is monitored spectrophotometrically as a decrease in absorbance at 340 nm, which is directly proportional to the amount of pyruvate, and thus the initial D-glucaric acid concentration.

Research comparing this method to the β-D-glucuronidase inhibition assay for the analysis of human urine samples found that the pyruvate-based method yielded D-glucarate values that were approximately 25% higher. nih.gov However, the results from the two methods showed good correlation, indicating a systematic difference rather than random variation. nih.gov

Table 2: Comparison of D-Glucaric Acid Quantification Methods

| Feature | Beta-D-Glucuronidase Inhibition Assay | Pyruvate-Based Enzymatic Assay | Reference |

| Principle | Inhibition of β-D-glucuronidase by D-glucaro-1,4-lactone | Enzymatic conversion of D-glucaric acid to pyruvate | nih.govnih.gov |

| Key Enzymes | β-D-Glucuronidase | Glucarate dehydratase, Ketodeoxyglucarate aldolase, Lactate dehydrogenase | nih.govnih.gov |

| Measurement | Spectrophotometric (color change) | Spectrophotometric (NADH oxidation) | aoac.orgnih.gov |

| Relative Reported Values | Baseline | ~25% higher than inhibition assay in urine | nih.gov |

| Correlation | - | Good correlation with inhibition assay | nih.gov |

D Glucaric Acid As a Bio Based Chemical Platform and Precursor in Materials Science

Strategic Importance of D-Glucaric Acid in Sustainable Chemistry

D-Glucaric acid, a C6 aldaric acid, is recognized as a key platform chemical for creating a sustainable chemical industry. nih.gov Its significance was highlighted in a report by the U.S. Department of Energy, which identified it as one of the top 12 value-added chemicals derivable from biomass. ohiolink.eduresearchgate.net This designation stems from its potential to serve as a building block for a variety of polymers and other chemicals, offering a renewable alternative to petroleum-based feedstocks. researchgate.netnih.gov

The production of D-Glucaric acid can be achieved through the oxidation of D-glucose, a readily available and sustainable carbon source. ohiolink.edubohrium.com While traditional methods involve the use of nitric acid, which can generate polluting by-products, newer, more environmentally friendly catalytic and biotechnological routes are being developed. asm.orgmdpi.com These greener production methods, including microbial fermentation using engineered strains of Escherichia coli and Saccharomyces cerevisiae, enhance its profile as a sustainable chemical. nih.govnih.gov The shift towards bio-based production is driven by the need to reduce carbon emissions and pollution associated with conventional chemical manufacturing. openpr.com

The dicarboxylic acid structure of D-Glucaric acid, with its multiple hydroxyl groups, makes it a versatile and highly functionalized molecule. asm.orgblogspot.com This functionality allows for a plethora of reaction pathways to produce a wide range of commercially important chemicals and materials. blogspot.com Its applications span various industries, including detergents, corrosion inhibitors, and food additives, showcasing its broad utility and economic potential in a circular bioeconomy. openpr.comblogspot.com

Precursor for Bio-derived Polymers and High-Performance Materials

D-Glucaric acid's structure makes it an excellent precursor for the synthesis of a new generation of bio-derived polymers and high-performance materials. researchgate.net Its dicarboxylic nature and pendent hydroxyl groups provide a foundation for creating polymers such as polyesters and polyamides with unique properties. ohiolink.edu

Renewable Nylon (e.g., Nylon-6,6) Monomer Synthesis

D-Glucaric acid is a promising bio-derived precursor for the synthesis of monomers used in the production of renewable nylons, such as Nylon-6,6. nih.gov The conventional production of Nylon-6,6 relies on adipic acid, which is typically derived from petroleum. unizar.es D-Glucaric acid offers a sustainable pathway to produce bio-based adipic acid, thereby reducing the carbon footprint of nylon production. asm.orgunizar.es

The conversion of D-Glucaric acid to adipic acid involves a hydrodeoxygenation process that removes the hydroxyl groups from the C2 to C5 positions while retaining the carboxylic acid groups at C1 and C6. unizar.es Various catalytic systems are being explored to optimize this conversion. For instance, a two-step process involving the oxidation of glucose to glucaric acid followed by hydrodeoxygenation has been developed. unizar.es In one approach, glucaric acid is dissolved in acetic acid and subjected to a hydrodeoxygenation reaction to yield adipic acid. ejosdr.com Another method utilizes a HI-Rh/C catalyst for the hydrodeoxygenation of D-glucaric acid to produce derivatives of adipic acid. ejosdr.com

The development of hydroxylated nylons directly from D-Glucaric acid without the need for protecting the hydroxyl groups has also been demonstrated. researchgate.net These polyhydroxypolyamides are synthesized by reacting esterified D-glucaric acid with diamines. researchgate.net The properties of these nylons, such as water solubility and melting point, can be tailored by varying the length of the alkylenediamine monomer. researchgate.net

| Monomer/Product | Precursor | Key Process | Catalyst/Method | Reported Yield/Efficiency |

|---|---|---|---|---|

| Adipic Acid | D-Glucaric Acid | Hydrodeoxygenation | HI-Rh/C | 80.4% yield of adipic acid from 3-iodoadipic acid intermediate. ejosdr.com |

| Adipic Acid | D-Glucaric Acid | Hydrodeoxygenation | Pd-ReOx on activated carbon | 99% yield of adipic acid from potassium glucarate (B1238325). ejosdr.com |

| Polyhydroxypolyamides (Hydroxylated Nylons) | Esterified D-Glucaric Acid and Diamines | Condensation Polymerization | Reaction in a polar solvent (e.g., methanol) | Demonstrated synthesis of a variety of polymers with varying properties. researchgate.net |

Development of Biodegradable Polyesters and Polyols

The di-carboxylic acid structure of D-Glucaric acid makes it a suitable monomer for the synthesis of biodegradable polyesters and polyols. ohiolink.edunih.gov These materials are gaining attention as sustainable alternatives to conventional plastics. The presence of hydroxyl groups along the polymer chain can enhance biodegradability and provide sites for further functionalization. ohiolink.edu

To overcome the poor solubility of the common commercial form, monopotassium D-glucarate, in organic solvents for polymerization, it can be modified. ohiolink.edu One such modification involves neutralization with tetrabutylammonium (B224687) hydroxide (B78521) to produce bis(tetrabutylammonium) D-glucarate, which is soluble in various organic solvents and allows for the synthesis of polyesters with pendent hydroxyl groups without the need for protecting them. ohiolink.edu

Research has shown the successful synthesis of polyesters by reacting this modified D-Glucaric acid with various dihalide compounds. ohiolink.edu The resulting polyesters possess ester linkages and hydroxyl groups on their main chains. ohiolink.edu The thermal properties, such as melting temperature and glass transition temperature, of these polyesters are dependent on the specific dihalide compound used in the polymerization. ohiolink.edu Compared to polyesters based on adipic acid, those derived from D-Glucaric acid have shown lower thermal stabilities due to the presence of the functional hydroxyl groups. ohiolink.edu

| Polymer Type | Monomers | Key Feature | Noted Property |

|---|---|---|---|

| Polyesters with pendent hydroxyl groups | Bis(tetrabutylammonium) D-glucarate and various dihalide compounds | Soluble precursor allows for polymerization in organic solvents. | Thermal properties (Tm, Tg) are dependent on the dihalide used; lower thermal stability compared to adipic acid-based polyesters. ohiolink.edu |

Functionalization for Polymer Additives (e.g., for industrial fibers)

D-Glucaric acid and its derivatives can be utilized as functional additives to enhance the properties of industrial polymers and fibers. kalioninc.com Research has indicated that high-purity glucaric acid can act as a powerful polymer additive, significantly improving the mechanical properties of certain polymeric resins. kalioninc.com For instance, its addition can lead to a substantial increase in tensile strength, modulus, or toughness. kalioninc.com

One area of application is in cellulose (B213188) acetate (B1210297) fibers, which are environmentally friendly and biodegradable polymers derived from renewable resources. rawdatalibrary.net Glucaric acid can be used as an additive in the wet spinning process of these fibers. rawdatalibrary.net Furthermore, a crosslinker based on D-Glucaric acid has been prepared by esterification with 4-vinylbenzyl chloride. ohiolink.edu This crosslinker, possessing two reactive double bonds, can be incorporated into polymer networks to create three-dimensional structures. ohiolink.edu The presence of hydroxyl and ester groups from the glucaric acid moiety imparts unique properties to the resulting crosslinked polymers. ohiolink.edu

Intermediate for Green Chemical Production (e.g., adipic acid, FDCA)

D-Glucaric acid serves as a crucial intermediate in the bio-based production of other important platform chemicals, notably adipic acid and 2,5-furandicarboxylic acid (FDCA). ohiolink.edubohrium.com This role is central to its strategic importance in developing a sustainable chemical industry.

The production of adipic acid from D-Glucaric acid is a key pathway for creating a renewable source for nylon-6,6. nih.gov This conversion is typically achieved through hydrodeoxygenation, where the hydroxyl groups of glucaric acid are catalytically removed. unizar.es For example, a process using a HI-Rh/C catalyst system has been shown to convert D-glucaric acid to 3-iodoadipic acid, which can then be further transformed into adipic acid. bohrium.com

D-Glucaric acid is also a precursor for the synthesis of FDCA, a promising bio-based alternative to terephthalic acid used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govgoogle.com The conversion of D-Glucaric acid to FDCA is achieved through an acid-catalyzed dehydration reaction. google.com Research has explored various solvents and acids to optimize this process, with sulfolane (B150427) appearing to be a superior solvent to water for this dehydration reaction, leading to high yields of FDCA. google.com

| Target Chemical | Conversion Process | Catalyst/Solvent System | Reported Yields/Conditions |

|---|---|---|---|

| Adipic Acid | Hydrodeoxygenation | HI-Rh/C-H2 system | 67.2% yield of 3-iodoadipic acid intermediate at 130°C. bohrium.com |

| Adipic Acid | Hydrodeoxygenation | Pt catalysts for glucose oxidation, followed by hydrodeoxygenation of glucaric acid. | Up to 74% yield of glucaric acid from glucose has been reported. rsc.org |

| 2,5-Furandicarboxylic Acid (FDCA) | Acid-catalyzed dehydration | Hydrobromic acid in sulfolane | Up to 80 mole percent FDCA at 100°C. google.com |

Advanced Research Perspectives and Computational Approaches in D Glucaric Acid Science

In Silico Modeling and Systems Biology of D-Glucaric Acid Pathways

Computational modeling and systems biology offer powerful predictive tools to understand and engineer the metabolic pathways for D-glucaric acid synthesis. These in silico methods allow for the rational design of microbial cell factories, minimizing the need for extensive and time-consuming experimental trial and error.

The construction of synthetic pathways for D-glucaric acid production in microbial hosts like Escherichia coli and Saccharomyces cerevisiae has been a significant achievement. wikipedia.orgacs.org A common engineered route starts from D-glucose and proceeds through the intermediates myo-inositol and D-glucuronic acid. wikipedia.org This pathway utilizes enzymes from diverse organisms, including myo-inositol-1-phosphate synthase (Ino1) from yeast, myo-inositol oxygenase (MIOX) from mice, and uronate dehydrogenase (Udh) from bacteria like Pseudomonas syringae. wikipedia.orgnih.gov

Metabolic network analysis is crucial for identifying bottlenecks and competing pathways that divert carbon flux away from D-glucaric acid. For instance, in S. cerevisiae, a significant portion of the precursor glucose-6-phosphate is channeled into glycolysis. acs.org Computational models help to strategize gene knockouts or downregulation to redirect this flux. For example, deleting genes such as pgi (phosphoglucose isomerase) and zwf (glucose-6-phosphate dehydrogenase) in E. coli has been explored to increase the pool of precursors for the D-glucaric acid pathway. researchgate.netmit.edu

Furthermore, in silico systems biology has been used to model the broader physiological effects of D-glucaric acid. A computational analysis of D-glucaric acid's role in liver detoxification revealed its positive impact on mitigating cellular stress by downregulating hepatocyte apoptosis, reducing reactive oxygen species (ROS) production, and inhibiting the β-glucuronidase enzyme. researchgate.netispe.orgmdpi.com These models provide a mechanistic understanding that can inform both therapeutic applications and bioprocessing strategies, where product toxicity can be a limiting factor. researchgate.netispe.orgmdpi.com

The efficiency of the synthetic pathway is often limited by the performance of key enzymes, particularly MIOX, which has been identified as a rate-limiting step. mit.edunih.gov Molecular simulation techniques, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD), are invaluable for studying the catalytic mechanisms of these enzymes at an atomic level. wikipedia.orgnih.gov

These simulations provide insights into the enzyme's active site, substrate binding, and the energy barriers of the reaction. nih.gov This detailed understanding guides rational protein engineering efforts to improve catalytic efficiency, stability, and substrate specificity. While specific QM/MM studies on MIOX or Udh are not extensively detailed in the provided context, the principles of these methods are widely applied in enzymology to elucidate reaction mechanisms. wikipedia.orgnih.gov Such computational studies can predict the effects of specific amino acid mutations, thereby prioritizing experimental efforts to create more efficient biocatalysts.

Integration of Bioprocess Engineering and Synthetic Chemistry for D-Glucaric Acid Production

The commercial production of D-glucaric acid requires a seamless integration of upstream biosynthetic processes with downstream chemical conversions and purification. Historically, D-glucaric acid was produced via chemical oxidation of D-glucose using strong acids like nitric acid, a process plagued by low yields and the generation of hazardous waste. wikipedia.orgbiofueljournal.com

Bioprocess engineering offers a more sustainable alternative through microbial fermentation. researchgate.net Significant efforts have focused on optimizing fermentation conditions, such as media composition, pH, and aeration, to maximize titers. mdpi.com For example, fed-batch fermentation strategies in 5-L bioreactors have successfully increased D-glucaric acid titers to 15.6 g/L in engineered S. cerevisiae. biofueljournal.comkit.eduasm.org

Synthetic chemistry remains relevant for downstream processing and the conversion of D-glucaric acid into value-added derivatives. For instance, D-glucaric acid is a key platform chemical for producing adipic acid, a precursor to nylon. biofueljournal.com The integration, therefore, involves optimizing the biological production of a clean D-glucaric acid stream that can be efficiently fed into subsequent chemical catalytic processes.

Novel Biocatalyst Discovery and Engineering for Enhanced D-Glucaric Acid Synthesis

The discovery and engineering of highly efficient enzymes are central to improving the economics of microbial D-glucaric acid production. The core enzymes of the synthetic pathway—Ino1, MIOX, and Udh—have all been targets for optimization. wikipedia.org

MIOX, in particular, has been a major focus due to its low activity and instability. mit.edunih.govresearchgate.netnih.gov Protein engineering strategies have included:

Directed Evolution: This technique involves creating large libraries of enzyme variants and screening for improved activity. While attempts to evolve MIOX for higher activity did not yield an improved variant in one study, the screening process unexpectedly isolated a DNA fragment that enhanced myo-inositol transport, leading to a 65% increase in production. researchgate.netnih.gov

Protein Fusion: Fusing MIOX to stabilizing partners, such as the Small Ubiquitin-like Modifier (SUMO) tag, has been shown to significantly increase its soluble expression and stability, resulting in a 75% increase in D-glucaric acid production from myo-inositol. researchgate.netnih.gov Fusing MIOX and Udh with peptide linkers has also been shown to enhance product titers significantly. biofueljournal.comkit.edu

The discovery of novel biocatalysts from diverse microbial sources is another promising avenue. By screening genomic databases, researchers have identified and characterized Udh enzymes from various bacteria, including Pseudomonas putida and Agrobacterium tumefaciens, each with different kinetic properties that could be advantageous under specific process conditions. mdpi.comresearchgate.net

Table 1: Engineered Enzymes for Enhanced D-Glucaric Acid Production

| Enzyme | Engineering Strategy | Host Organism | Outcome |

|---|---|---|---|

| MIOX | SUMO Fusion | E. coli | 75% increase in production from myo-inositol. researchgate.netnih.gov |

| MIOX & Udh | Protein Fusion with (EA3K)3 linker | S. cerevisiae | 5.7-fold higher production than with free enzymes. biofueljournal.comkit.edu |

| Udh | Co-expression of genes from P. putida & P. syringae | E. coli | Achieved 5.24 g/L D-glucaric acid in fed-batch culture. mdpi.com |

Future Directions in Sustainable D-Glucaric Acid Biorefinery

The long-term vision for D-glucaric acid is its production within an integrated and sustainable biorefinery framework. This model emphasizes the use of renewable, non-food feedstocks, waste minimization, and the co-production of multiple value-added products.

Key future directions include:

Utilizing Lignocellulosic Biomass: Shifting from glucose to abundant and inexpensive feedstocks like agricultural residues (corn stover, wheat straw) and dedicated energy crops is crucial for sustainability. youtube.com This requires robust microorganisms capable of converting both C6 (glucose) and C5 (xylose) sugars derived from lignocellulose.

Process Intensification and Circularity: Developing closed-loop processes where water and other process inputs are recycled can significantly improve the environmental footprint. One study demonstrated the potential for a closed-circuit circulation by coupling direct consolidated bioprocessing with downstream separation, running successfully for 30 rounds. youtube.com

Techno-Economic Analysis (TEA) and Life Cycle Assessment (LCA): Rigorous TEA and LCA studies are essential to guide research and development. biofueljournal.com These analyses identify cost drivers, energy consumption, and environmental hotspots in the entire production chain, from feedstock cultivation to final product purification. biofueljournal.comresearchgate.net Such assessments are critical for ensuring that the bio-based production of D-glucaric acid is economically competitive with petrochemical alternatives and delivers a net environmental benefit.

The continued convergence of computational biology, synthetic biology, and process engineering will be the driving force in realizing the full potential of D-glucaric acid as a key component of a future bio-based economy.

Q & A

What are the critical enzymatic bottlenecks in the microbial production of D-glucaric acid (potassium), and how can they be addressed experimentally?

The D-glucaric acid pathway in Saccharomyces cerevisiae and Escherichia coli involves key enzymes: myo-inositol oxygenase (MIOX) and uronate dehydrogenase (UDH) . A major bottleneck is the low activity of MIOX, which limits the conversion of myo-inositol to D-glucuronic acid . To address this, researchers have employed:

- Enzyme engineering (e.g., codon optimization, scaffold protein co-localization) to enhance MIOX activity .

- Dynamic pathway regulation using quorum-sensing systems or myo-inositol biosensors to balance precursor flux .

- Metabolic flux analysis (via -labeled glucose) to quantify carbon partitioning and identify rate-limiting steps .

How do phosphoglucose isomerase (Pgi)-deficient yeast strains improve D-glucaric acid yields, and what experimental challenges arise in their use?

Deleting Pgi1 in S. cerevisiae redirects glucose-6-phosphate (G6P) from glycolysis to the pentose phosphate pathway (PPP), increasing flux toward myo-inositol and D-glucaric acid . Key findings include:

- Yield improvements : Pgi-deficient strains achieved yields of 0.23 g D-glucaric acid/g glucose under nitrogen-limited conditions, among the highest reported in yeast .

- Challenges :

What methodologies are used to resolve discrepancies in D-glucaric acid titers across studies using engineered E. coli versus yeast?

Reported titers vary widely: E. coli achieves 5–12.96 g/L , while yeast typically reaches 0.5–9.5 g/L . Discrepancies arise from:

- Strain-specific factors : E. coli tolerates higher glucose concentrations, while yeast requires precise nutrient balancing .

- Analytical methods : D-glucaric acid lactone formation can lead to underestimation if not accounted for (e.g., using GC-MS to quantify total acid + lactone) .

- Pathway localization : Compartmentalizing enzymes in yeast peroxisomes or cytosol alters substrate accessibility .

How can synthetic biology tools optimize the D-glucaric acid pathway in non-conventional hosts like Pichia pastoris?

Recent advances include:

- CRISPR-Cas9-mediated integration of pathway genes (INO1, MIOX, UDH) into ribosomal DNA (rDNA) sites for stable expression .

- Co-culture systems pairing P. pastoris with cellulolytic microbes to directly convert lignocellulosic biomass .

- Biosensor-driven evolution using myo-inositol-responsive promoters to select high-producing strains .

What experimental strategies mitigate intracellular D-glucaric acid toxicity in microbial hosts?

D-Glucaric acid accumulation inhibits cell growth by disrupting membrane integrity. Mitigation approaches include:

- Extracellular secretion : Engineering efflux pumps (e.g., acrAB-tolC in E. coli) to enhance export .

- pH control : Maintaining pH >5.5 reduces intracellular acidification and lactone formation .

- Cell immobilization : Encapsulating cells in alginate beads improves tolerance and longevity .

How does nitrogen availability influence D-glucaric acid production kinetics in bioreactor cultures?

Nitrogen restriction shifts metabolism from biomass formation to product synthesis:

- In S. cerevisiae, nitrogen-limited fed-batch cultures achieved 0.71 g/L D-glucaric acid with 91% metabolic inactivity, indicating resource reallocation to pathway enzymes .

- Excess nitrogen promotes ethanol/acetic acid byproduct formation, reducing yields .

What role do polymeric substrates play in enhancing D-glucaric acid yield, and how are they experimentally validated?

Polymeric substrates (e.g., α-cellulose) slow glucose release, avoiding toxicity while sustaining production:

- Hydrolytic enzyme co-cultures : Trichoderma reesei cellulases release glucose in situ, enabling 0.35 g/L D-glucaric acid from cellulose .

- 13C-tracing : Uniformly labeled glucose confirmed 610 mg/L carbon flux from polymer hydrolysis to D-glucaric acid .

What emerging applications of D-glucaric acid (potassium) in biomedical research require further mechanistic exploration?

- Neurodevelopment : D-Glucaric acid suppresses Mbp and Plp1 expression in oligodendrocytes, implicating it in myelin regulation .

- Detoxification : D-Glucarate salts inhibit β-glucuronidase, potentially modulating xenobiotic metabolism .

- Cancer prevention : Metabolomic studies link D-glucarate to apoptosis induction in tumor models .

How do electrochemical synthesis methods compare to microbial production in laboratory-scale D-glucaric acid synthesis?

Electrochemical oxidation of glucose in alkaline media achieves ~60% selectivity for D-glucaric acid but requires:

- Potential optimization (≥0.8 V vs. Ag/AgCl) to minimize side products (e.g., gluconic acid) .

- Catalyst screening : Pt/C electrodes outperform Au or carbon in stability .

Microbial methods offer higher specificity but lower volumetric productivity, necessitating hybrid approaches .

What computational models are used to predict D-glucaric acid pathway efficiency in novel microbial chassis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.